molecular formula C12H9F2NO2 B13553005 7,8-Difluoro-2,4-dimethylquinoline-3-carboxylicacid

7,8-Difluoro-2,4-dimethylquinoline-3-carboxylicacid

Cat. No.: B13553005
M. Wt: 237.20 g/mol
InChI Key: XWZCBUKQZRMUQY-UHFFFAOYSA-N
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Description

7,8-Difluoro-2,4-dimethylquinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and chemical stability, making it a valuable compound for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-difluoro-2,4-dimethylquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dimethylquinoline with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile, at temperatures ranging from 0°C to room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The scalability of the synthesis process is crucial for its application in pharmaceutical and agricultural industries .

Chemical Reactions Analysis

Types of Reactions: 7,8-Difluoro-2,4-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7,8-Difluoro-2,4-dimethylquinoline-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-difluoro-2,4-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interfere with DNA replication and transcription processes, leading to its antibacterial and anticancer effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards target molecules .

Comparison with Similar Compounds

  • 7-Fluoro-2,4-dimethylquinoline-3-carboxylic acid
  • 6,8-Difluoro-2,4-dimethylquinoline-3-carboxylic acid
  • 2,4-Dimethylquinoline-3-carboxylic acid

Comparison: 7,8-Difluoro-2,4-dimethylquinoline-3-carboxylic acid is unique due to the specific positioning of fluorine atoms at the 7 and 8 positions. This structural feature enhances its biological activity and chemical stability compared to other similar compounds. The presence of multiple fluorine atoms also contributes to its higher lipophilicity and improved pharmacokinetic properties .

Properties

Molecular Formula

C12H9F2NO2

Molecular Weight

237.20 g/mol

IUPAC Name

7,8-difluoro-2,4-dimethylquinoline-3-carboxylic acid

InChI

InChI=1S/C12H9F2NO2/c1-5-7-3-4-8(13)10(14)11(7)15-6(2)9(5)12(16)17/h3-4H,1-2H3,(H,16,17)

InChI Key

XWZCBUKQZRMUQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C(C2=NC(=C1C(=O)O)C)F)F

Origin of Product

United States

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